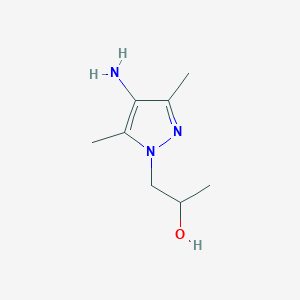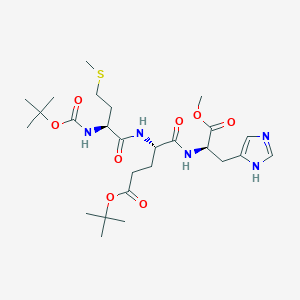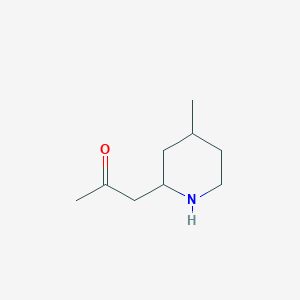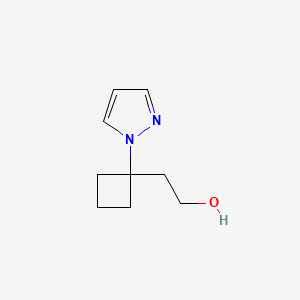
2-(1-(1H-Pyrazol-1-yl)cyclobutyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(1H-Pyrazol-1-yl)cyclobutyl)ethan-1-ol is a chemical compound with the molecular formula C9H14N2O It features a cyclobutyl ring attached to a pyrazole ring, with an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1H-Pyrazol-1-yl)cyclobutyl)ethan-1-ol typically involves the reaction of cyclobutyl derivatives with pyrazole under controlled conditions. One common method involves the use of Rh(III)-catalyzed C-H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to achieve the desired product in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(1-(1H-Pyrazol-1-yl)cyclobutyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(1-(1H-Pyrazol-1-yl)cyclobutyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(1H-Pyrazol-1-yl)cyclobutyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-cyclobutyl-1H-pyrazol-3-yl)ethan-1-one
- 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one
- 2-(1H-Imidazol-1-yl)ethanol
Uniqueness
2-(1-(1H-Pyrazol-1-yl)cyclobutyl)ethan-1-ol is unique due to its combination of a cyclobutyl ring and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(1-pyrazol-1-ylcyclobutyl)ethanol |
InChI |
InChI=1S/C9H14N2O/c12-8-5-9(3-1-4-9)11-7-2-6-10-11/h2,6-7,12H,1,3-5,8H2 |
InChI Key |
VURKZCZTHJXWIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCO)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


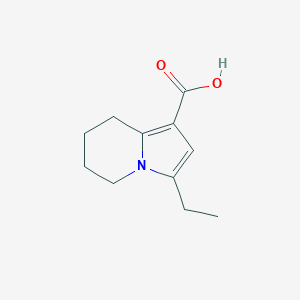
![[(2-Iodocyclohexyl)oxy]cycloheptane](/img/structure/B13337814.png)
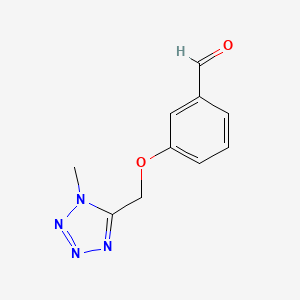
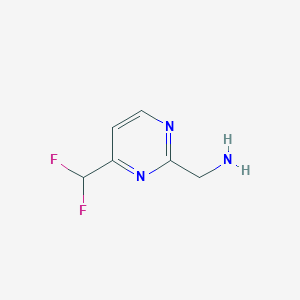
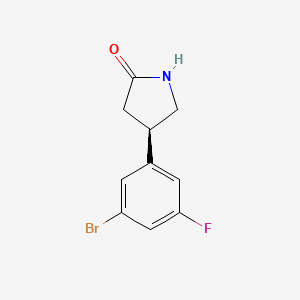
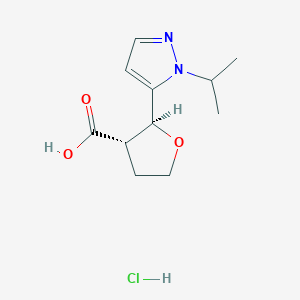
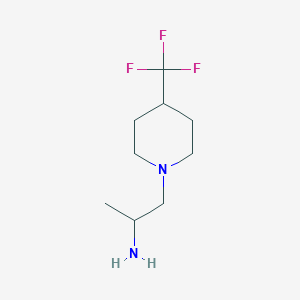
![2-Azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13337845.png)
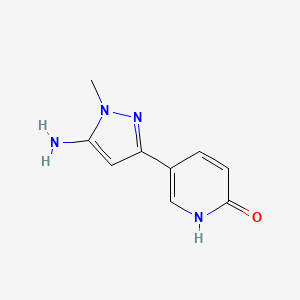
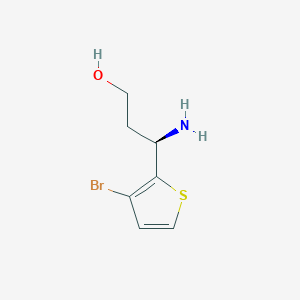
![(1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B13337856.png)
